N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of heteroaromatic scaffolds such as pyridazine derivatives . Pyridazine based systems have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Scientific Research Applications
Solubility and Thermodynamics
Research on pyridazinone derivatives, closely related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide, focuses on addressing the challenges of poor aqueous solubility and toxicity that are common with these compounds. A study by Imran et al. (2017) on a similar pyridazinone derivative, PDP-6, found it to have varying solubility across different solvents, indicating an endothermic dissolution process. This suggests potential applications in improving drug solubility and formulation strategies (Imran et al., 2017).
Cardiac Electrophysiological Activity
Compounds structurally related to the target molecule have shown promising results in cardiac electrophysiological activity. Morgan et al. (1990) reported on the synthesis and activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, noting their potential as selective class III agents for cardiac arrhythmias, showcasing a therapeutic application avenue (Morgan et al., 1990).
Antibacterial Properties
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for potential antibacterial applications. Azab et al. (2013) synthesized derivatives that showed significant antibacterial activity, indicating the potential of this compound and similar compounds in developing new antibacterial agents (Azab et al., 2013).
Molecular Docking and Anticonvulsant Activity
A study by Thakur et al. (2017) demonstrated the anticonvulsant activity of synthesized derivatives related to the target compound, supported by molecular docking studies. This research highlights the potential of these compounds in the treatment of convulsions, contributing to the development of new anticonvulsant drugs (Thakur et al., 2017).
Synthetic and Medicinal Chemistry
The chemistry of sulfonimidamides, including compounds like this compound, offers a rich field of study for medicinal chemistry. Chen (2016) discusses the synthesis of N-monoacylated sulfonimidamides, providing insight into the versatility and potential of these compounds in drug discovery and development (Chen, 2016).
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-12-11-19(23-24-20)16-7-9-18(10-8-16)22-21(25)17-6-5-14(2)15(3)13-17/h5-13H,4H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULZTOLRIVPBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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